Cas no 1378259-31-4 (Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate)

Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate
- 4-Bromo-7-chloro-6-methoxy-quinoline-3-carboxylic acid ethyl ester
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- インチ: 1S/C13H11BrClNO3/c1-3-19-13(17)8-6-16-10-5-9(15)11(18-2)4-7(10)12(8)14/h4-6H,3H2,1-2H3
- InChIKey: TXQNYCCIWAFPDR-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(=O)OCC)=CN=C2C=C(C(=CC2=1)OC)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 331
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 48.4
Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM265826-5g |
Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate |
1378259-31-4 | 97% | 5g |
$1346 | 2021-08-18 | |
Chemenu | CM265826-10g |
Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate |
1378259-31-4 | 97% | 10g |
$1772 | 2021-08-18 | |
Chemenu | CM265826-1g |
Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate |
1378259-31-4 | 97% | 1g |
$561 | 2021-08-18 | |
Chemenu | CM265826-1g |
Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate |
1378259-31-4 | 97% | 1g |
$594 | 2022-06-13 |
Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate 関連文献
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylateに関する追加情報
Comprehensive Overview of Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate (CAS No. 1378259-31-4)
Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate (CAS No. 1378259-31-4) is a highly specialized quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique bromine, chlorine, and methoxy functional groups, serves as a critical intermediate in the synthesis of bioactive molecules. Its molecular structure, C13H11BrClNO3, offers versatile reactivity, making it a valuable building block for drug discovery and material science applications.
In recent years, the demand for quinoline-based compounds like Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate has surged due to their potential in targeting kinase inhibitors and antimicrobial agents. Researchers are particularly interested in its role in developing treatments for inflammatory diseases and cancer, aligning with the growing focus on precision medicine. The compound’s ester group further enhances its utility in prodrug design, a hot topic in pharmaceutical formulation.
The synthesis of Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate typically involves multi-step reactions, including halogenation and esterification, with yields optimized for industrial-scale production. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to ensure purity, a critical factor for regulatory compliance in GMP environments. Its stability under various pH conditions also makes it suitable for formulation studies.
From an environmental perspective, the compound’s biodegradability and eco-friendly synthesis routes are under investigation, reflecting the industry’s shift toward green chemistry. Questions like “How to optimize the synthesis of Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate?” or “What are the applications of quinoline derivatives in drug discovery?” are frequently searched, highlighting its relevance in both academic and industrial settings.
In summary, Ethyl 4-bromo-7-chloro-6-methoxyquinoline-3-carboxylate (CAS No. 1378259-31-4) exemplifies the intersection of medicinal chemistry and sustainable innovation. Its multifaceted applications and adaptability to modern research trends ensure its continued prominence in scientific literature and commercial pipelines.
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